

# protocol for dissolving and storing 1E7-03 for experiments

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## **Application Notes and Protocols for 1E7-03**

Topic: Protocol for Dissolving and Storing **1E7-03** for Experiments Audience: Researchers, scientists, and drug development professionals.

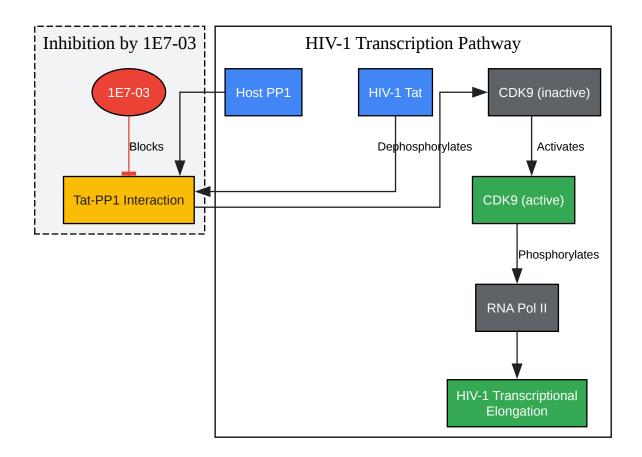
## Introduction

**1E7-03** is a small molecule inhibitor belonging to the tetrahydroquinoline class of compounds. [1][2] It functions by targeting the host protein phosphatase-1 (PP1), specifically binding to its non-catalytic RVxF-accommodating site.[3][4] This binding competitively inhibits the interaction between PP1 and the HIV-1 Tat protein, a crucial step for the activation of HIV-1 transcription. [1][3] By disrupting this protein-protein interaction, **1E7-03** effectively suppresses viral gene expression and replication.[1][2] These application notes provide a detailed protocol for the proper dissolution, storage, and handling of **1E7-03** to ensure its stability and efficacy in experimental settings.

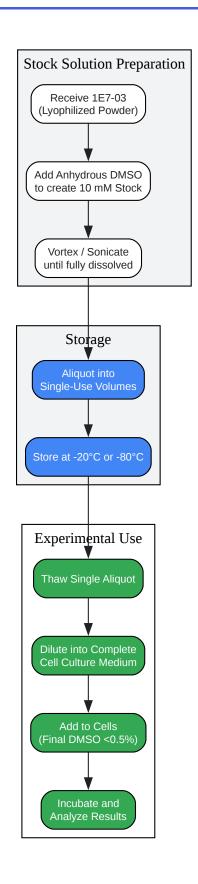
## **Mechanism of Action: Signaling Pathway**

**1E7-03** inhibits HIV-1 transcription by targeting the host protein PP1. The HIV-1 Tat protein recruits PP1 to dephosphorylate and activate cyclin-dependent kinase 9 (CDK9), a component of the Positive Transcription Elongation Factor b (P-TEFb). Activated CDK9 then phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of the viral genome. **1E7-03** binds to a non-catalytic site on PP1, blocking the Tat-PP1 interaction and thus preventing the downstream activation of HIV-1 transcription.[1]









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### References

- 1. 1E7-03, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Optimization of 2,3-Dihydro-1H-cyclopenta[b]quinolines Targeting the Noncatalytic RVxF Site of Protein Phosphatase 1 for HIV-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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